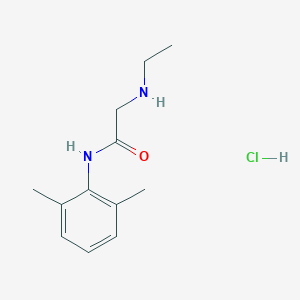

Monoethylglycinexylidide hydrochloride

Overview

Description

Monoethylglycinexylidide hydrochloride is the hydrochloride salt of monoethylglycinexylidide. It contains a monoethylglycinexylidide.

Mechanism of Action

Target of Action

Monoethylglycinexylidide (MEGX) is a metabolite of Lidocaine . It primarily targets sodium channels and glycine transporter 1 (GlyT1) . Sodium channels play a crucial role in the conduction of nerve impulses, while GlyT1 is responsible for controlling the synaptic glycine concentration .

Mode of Action

MEGX, similar to Lidocaine, acts by blocking sodium channels, thereby inhibiting the initiation and conduction of nerve impulses . This results in a numbing effect on the local tissues where the medication is applied . Additionally, MEGX inhibits GlyT1 function, reducing glycine uptake . This inhibition occurs at clinically relevant concentrations .

Biochemical Pathways

The formation of MEGX from Lidocaine involves the process of oxidative N-deethylation, which is carried out by liver cytochrome P-450 enzymes . This pathway leads to the production of MEGX, which then exerts its effects on sodium channels and GlyT1 .

Pharmacokinetics

The pharmacokinetics of MEGX is closely tied to that of its parent compound, Lidocaine. Lidocaine is completely absorbed following parenteral administration, with its rate of absorption depending on various factors such as the site of administration and the presence or absence of a vasoconstrictor agent . The terminal half-life of Lidocaine is approximately 3.78 hours . MEGX, being a metabolite of Lidocaine, follows similar pharmacokinetic principles .

Result of Action

The primary result of MEGX’s action is the induction of local anesthesia, owing to its ability to block sodium channels . By inhibiting GlyT1, MEGX also impacts the glycinergic system, which could contribute to its analgesic effects .

Action Environment

The action of MEGX is influenced by the environment within the body. For instance, the presence of liver cytochrome P-450 enzymes is crucial for the formation of MEGX from Lidocaine . Furthermore, the efficacy and stability of MEGX could potentially be affected by various physiological factors such as blood flow, tissue pH, and the presence of other substances that may interact with MEGX .

Biochemical Analysis

Biochemical Properties

Monoethylglycinexylidide hydrochloride interacts with cytochrome P-450 enzymes in the liver . These enzymes play a crucial role in the oxidative metabolism of the compound .

Cellular Effects

As a metabolite of Lidocain, it may share some of its parent compound’s effects on cells, such as local anesthetic action .

Molecular Mechanism

This compound exerts its effects at the molecular level through interactions with cytochrome P-450 enzymes . These enzymes facilitate the oxidative metabolism of the compound, transforming it into its active form .

Metabolic Pathways

This compound is involved in the metabolic pathway of Lidocain, undergoing oxidative N-deethylation by liver cytochrome P-450 enzymes .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXFVVHMUVBVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-94-4 | |

| Record name | Norlidocaine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

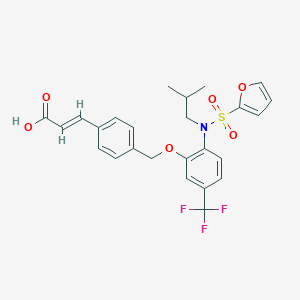

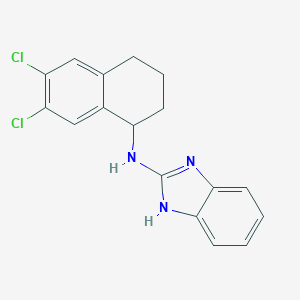

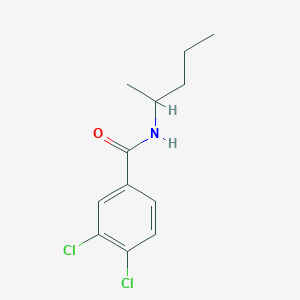

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)

![3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B537580.png)

![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)

![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)

![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)

![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)

![Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate](/img/structure/B537883.png)